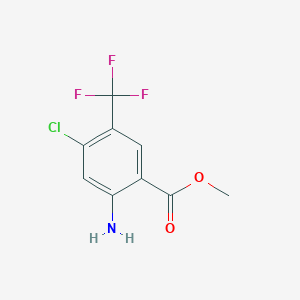

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7ClF3NO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the following steps:

Friedel-Crafts Acylation:

Reduction: The reduction of the nitro group to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction systems, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzoates, while oxidation can yield quinones.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

The compound has been investigated for its potential therapeutic applications, particularly in drug development. The trifluoromethyl group is known to improve the interaction of compounds with biological targets, which may enhance their efficacy as pharmaceuticals. Research indicates that similar compounds often exhibit antimicrobial and anti-inflammatory properties, suggesting that methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate could have valuable therapeutic applications in treating infections and inflammatory conditions.

Case Study: Antimicrobial Properties

A study explored the antimicrobial activity of structurally similar compounds, revealing that those containing trifluoromethyl groups often showed enhanced activity against various bacterial strains. This suggests that this compound may also possess significant antimicrobial properties, warranting further investigation.

Organic Synthesis

This compound serves as a vital intermediate in the synthesis of more complex organic molecules. It can be utilized as a building block in various chemical reactions, including:

- Nucleophilic substitutions

- Coupling reactions

- Functional group transformations

These reactions are essential for creating diverse chemical entities used in pharmaceuticals and agrochemicals .

Table: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of a leaving group | Various amines |

| Coupling Reaction | Formation of carbon-carbon bonds | Biologically active compounds |

| Functional Group Transformation | Conversion to different functional groups | Derivatives for drug design |

Agrochemical Applications

Fluorinated compounds like this compound are increasingly being incorporated into agrochemicals. The fluorine atom enhances the compound's stability and effectiveness as a pesticide or herbicide by improving its lipophilicity and bioavailability .

Case Study: Herbicide Development

Research has shown that fluorinated herbicides exhibit improved selectivity and potency against target weeds compared to non-fluorinated analogs. This trend highlights the importance of incorporating fluorine into agrochemical designs to enhance performance while minimizing environmental impact .

Biochemical Research

In biochemical studies, this compound is utilized as a probe to study enzyme interactions and metabolic pathways. Its unique chemical properties allow researchers to investigate how modifications to this compound affect biological activity, providing insights into enzyme mechanisms and potential drug targets .

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, increasing its ability to cross cell membranes and interact with intracellular targets .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-amino-5-(trifluoromethyl)benzoate

- Methyl 2-chloro-5-(trifluoromethyl)benzoate

- Methyl 3-amino-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate is unique due to the presence of both an amino group and a chloro group on the benzene ring, along with the trifluoromethyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Actividad Biológica

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, an amino group, and a chloro substituent on a benzoate structure. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for drug development. The molecular formula is C9H8ClF3NO2.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- Compounds containing trifluoromethyl groups have been shown to exhibit improved potency in inhibiting various enzymes, including reverse transcriptase. This is believed to be due to enhanced interactions with the enzyme's active site, facilitated by hydrogen bonding interactions that lower the pKa of cyclic carbamates .

- Antimicrobial Activity :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

Case Study: Antimycobacterial Activity

A study on related compounds indicated that structural modifications could lead to significant improvements in antimycobacterial activity against Mycobacterium tuberculosis. For instance, derivatives were tested for their in vitro efficacy, with some showing promising results in reducing bacterial load in infected models. Although this compound was not specifically tested in this study, the findings suggest that similar compounds could be optimized for enhanced activity against tuberculosis .

Pharmacokinetic Studies

In vivo pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data from related compounds indicate that modifications enhancing lipophilicity could improve membrane permeability and bioavailability .

Propiedades

IUPAC Name |

methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-16-8(15)4-2-5(9(11,12)13)6(10)3-7(4)14/h2-3H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGUQRPOVNOWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.